molecular formula C9H7BrF3NO3 B15090094 Benzoic acid, 4-amino-3-bromo-5-(trifluoromethoxy)-, methyl ester CAS No. 1260829-36-4

Benzoic acid, 4-amino-3-bromo-5-(trifluoromethoxy)-, methyl ester

Cat. No.: B15090094
CAS No.: 1260829-36-4
M. Wt: 314.06 g/mol
InChI Key: HKMMWDHVTNEYRK-UHFFFAOYSA-N
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Description

Benzoic acid, 4-amino-3-bromo-5-(trifluoromethoxy)-, methyl ester is a complex organic compound with a unique structure that includes a benzoic acid core substituted with amino, bromo, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-amino-3-bromo-5-(trifluoromethoxy)-, methyl ester typically involves multiple steps. One common method starts with the bromination of 4-amino benzoic acid, followed by the introduction of the trifluoromethoxy group. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-amino-3-bromo-5-(trifluoromethoxy)-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzoic acid derivatives .

Scientific Research Applications

Benzoic acid, 4-amino-3-bromo-5-(trifluoromethoxy)-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 4-amino-3-bromo-5-(trifluoromethoxy)-, methyl ester involves its interaction with specific molecular targets. The amino and bromo groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to proteins and enzymes. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-amino-3-bromo-5-(trifluoromethoxy)-, methyl ester is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and potential for unique interactions with biological targets. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

1260829-36-4

Molecular Formula

C9H7BrF3NO3

Molecular Weight

314.06 g/mol

IUPAC Name

methyl 4-amino-3-bromo-5-(trifluoromethoxy)benzoate

InChI

InChI=1S/C9H7BrF3NO3/c1-16-8(15)4-2-5(10)7(14)6(3-4)17-9(11,12)13/h2-3H,14H2,1H3

InChI Key

HKMMWDHVTNEYRK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)N)OC(F)(F)F

Origin of Product

United States

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